molecular formula C8H7ClF2O B13112754 2,5-Difluoro-4-methoxybenzyl chloride

2,5-Difluoro-4-methoxybenzyl chloride

Cat. No.: B13112754
M. Wt: 192.59 g/mol
InChI Key: XJQXLBVVFKEFAV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene typically involves the chloromethylation of 2,5-difluoro-4-methoxybenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction proceeds via the formation of an intermediate benzyl alcohol, which is then converted to the chloromethyl derivative under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures must be in place to handle the corrosive and toxic reagents involved in the process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2,5-difluoro-4-methoxytoluene.

Scientific Research Applications

1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene depends on its reactivity with other molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The fluorine atoms and methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-4-fluorobenzene
  • 1-(Chloromethyl)-2,4-difluorobenzene
  • 1-(Chloromethyl)-3,5-difluoro-4-methoxybenzene

Uniqueness

1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene is unique due to the specific positioning of its substituents, which can lead to distinct reactivity patterns and applications

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(chloromethyl)-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3

InChI Key

XJQXLBVVFKEFAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CCl)F

Origin of Product

United States

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